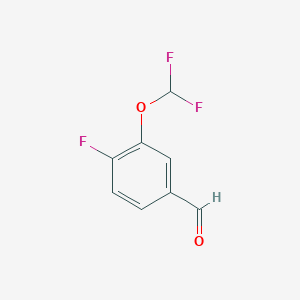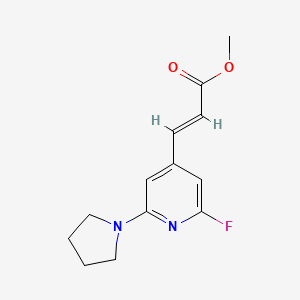
3-甲基-N-(哌啶-4-基)呋喃-2-甲酰胺盐酸盐
描述
“3-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
科学研究应用
神经炎症中微胶质的 PET 成像[11C]CPPC 是一种与 3-甲基-N-(哌啶-4-基)呋喃-2-甲酰胺盐酸盐密切相关的化合物,已被确定为 CSF1R 特异性 PET 放射性示踪剂,CSF1R 是微胶质特异性标记物。这允许对反应性微胶质和疾病相关微胶质进行无创成像,有助于了解阿尔茨海默病和帕金森病等各种神经精神疾病中的神经炎症。它还可用于监测免疫疗法对周围恶性肿瘤的神经炎症作用,从而帮助开发针对神经炎症的新疗法,特别是针对 CSF1R (Horti 等人,2019).
具有拮抗活性的哌啶衍生物的合成研究包括合成各种哌啶衍生物,如 4-(苯并[b]呋喃-2-基)哌啶,它们显示出显着的 5-HT2 拮抗活性。此类化合物对于神经和精神疾病的研究很重要,有可能导致新的治疗方法 (Watanabe、Yoshiwara 和 Kanao,1993).
开发用于神经炎症成像的新型放射性配体已开发出类似的化合物用于集落刺激因子 1 受体 (CSF1R) 的 PET 成像,CSF1R 是神经炎症成像的重要靶点。此类研究对于理解和潜在治疗阿尔茨海默病等神经退行性疾病至关重要 (Lee 等人,2022).
抗抑郁和抗焦虑活性的合成和药理学评价呋喃-2-甲酰胺的衍生物,如 1-{[3-(呋喃-2-基)-5-苯基-4,5-二氢-1,2-恶唑-4-基]甲基}-4-甲基哌嗪,已被合成并评估其抗抑郁和抗焦虑活性。这突出了此类化合物在心理健康治疗中的潜在治疗应用 (Kumar 等人,2017).
尿激肽-II 受体拮抗剂的合成5-芳基呋喃-2-甲酰胺衍生物已被合成并评估为潜在的尿激肽-II 受体拮抗剂。这些带有哌啶-4-氧基的化合物对与该受体相关的疾病的治疗开发具有重要意义 (Lim 等人,2019).
未来方向
The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride”, is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing interest and potential for future research in this area.
作用机制
Target of Action
Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Furan derivatives, in general, are known to interact with a variety of biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Furan derivatives are known to have a wide range of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .
生化分析
Biochemical Properties
3-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to specific receptors on cell membranes, influencing signal transduction pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors .
Cellular Effects
The effects of 3-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride on cells are diverse. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been observed to activate certain kinases, leading to changes in phosphorylation states of target proteins. Additionally, it can upregulate or downregulate the expression of specific genes involved in metabolic processes .
Molecular Mechanism
At the molecular level, 3-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to fit into the active sites of enzymes, where it can either block substrate access or facilitate catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to a decrease in its efficacy. Long-term exposure to the compound can result in adaptive cellular responses, such as changes in receptor expression levels .
Dosage Effects in Animal Models
The effects of 3-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired outcome. Toxicity studies have indicated that high doses can lead to organ damage or other severe side effects .
Metabolic Pathways
3-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. The compound can affect metabolic flux by altering the levels of specific metabolites. For instance, it may inhibit or activate enzymes involved in the synthesis or degradation of key metabolic intermediates .
Transport and Distribution
The transport and distribution of 3-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s hydrophilic and lipophilic properties influence its ability to cross cell membranes and reach its target sites .
Subcellular Localization
3-methyl-N-(piperidin-4-yl)furan-2-carboxamide hydrochloride exhibits specific subcellular localization patterns. It may be directed to particular organelles or compartments through targeting signals or post-translational modifications. The compound’s activity and function can be influenced by its localization, as it may interact with different sets of biomolecules in various cellular environments .
属性
IUPAC Name |
3-methyl-N-piperidin-4-ylfuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-8-4-7-15-10(8)11(14)13-9-2-5-12-6-3-9;/h4,7,9,12H,2-3,5-6H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTVHKLMSUWEKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





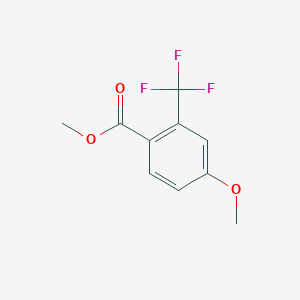


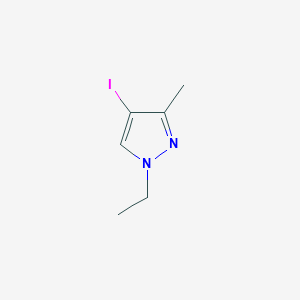
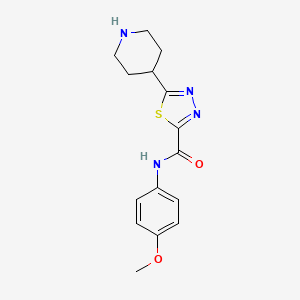

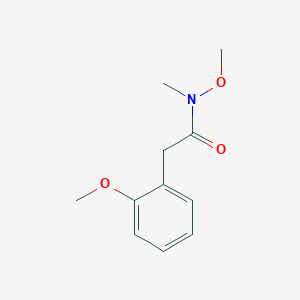
![1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-one](/img/structure/B1420879.png)
